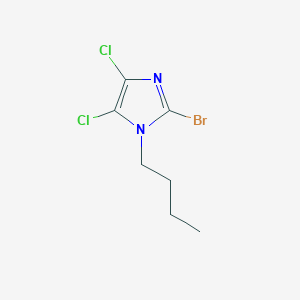
2-bromo-1-butyl-4,5-dichloro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-butyl-4,5-dichloro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-butyl-4,5-dichloro-1H-imidazole typically involves the halogenation of imidazole derivatives. One common method includes the chlorination of 2-substituted imidazoles using reagents such as phosphorus pentachloride (PCl5), chlorine, sodium hypochlorite (NaOCl), or N-chlorosuccinimide (NCS) to obtain 4,5-dichloroimidazoles . The bromination step can be achieved using bromine or other brominating agents under controlled conditions to introduce the bromo substituent at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-butyl-4,5-dichloro-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can engage in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium cyanide (KCN), or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-butyl-4,5-dichloro-1H-imidazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
Medicine: It may have therapeutic potential as an antimicrobial, antifungal, or anticancer agent, although further research is needed to confirm its efficacy and safety.
Industry: The compound can be utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-bromo-1-butyl-4,5-dichloro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes or by interfering with the active site, leading to the disruption of essential biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-4,5-dichloro-1H-imidazole: Lacks the bromine substituent but shares similar structural features and chemical properties.
2-Bromo-4,5-dichloro-1-[(4-fluorobutoxy)methyl]-1H-imidazole: Contains additional fluorine and butoxy groups, which may alter its reactivity and applications.
Uniqueness
2-Bromo-1-butyl-4,5-dichloro-1H-imidazole is unique due to its specific combination of substituents, which can influence its chemical behavior and potential applications. The presence of both bromine and chlorine atoms can enhance its reactivity and binding affinity in various chemical and biological contexts.
Properties
CAS No. |
666834-27-1 |
|---|---|
Molecular Formula |
C7H9BrCl2N2 |
Molecular Weight |
271.97 g/mol |
IUPAC Name |
2-bromo-1-butyl-4,5-dichloroimidazole |
InChI |
InChI=1S/C7H9BrCl2N2/c1-2-3-4-12-6(10)5(9)11-7(12)8/h2-4H2,1H3 |
InChI Key |
KZWCKNKDXLTORI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(N=C1Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


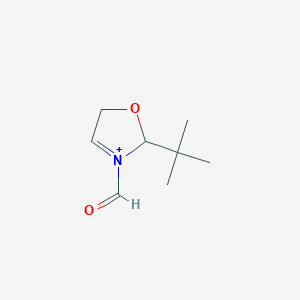
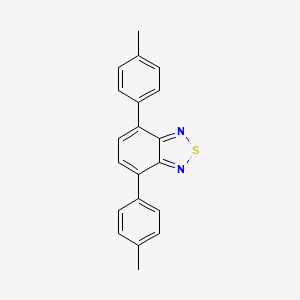



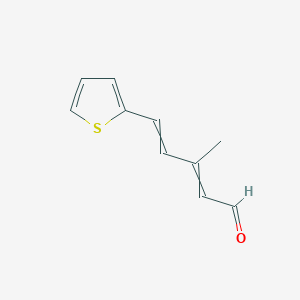
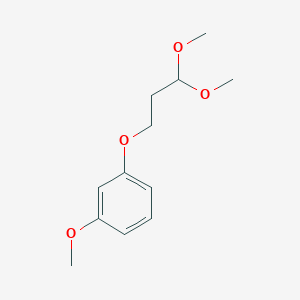


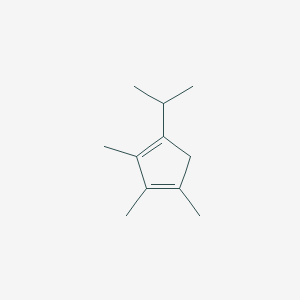

![2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12549321.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)](/img/structure/B12549323.png)

